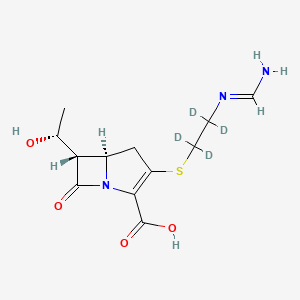![molecular formula C4H7ClN2O2 B12362900 N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B12362900.png)
N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloro group, a hydroxyimino group, and a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of diacetylmonoxime with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of enzymatic activity. The pathways involved may include oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine: Similar structure but with a different carbon chain length.
N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydrazine: Contains a hydrazine group instead of hydroxylamine.
Uniqueness
N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C4H7ClN2O2 |
|---|---|
Peso molecular |
150.56 g/mol |
Nombre IUPAC |
(NZ)-N-[(3E)-1-chloro-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C4H7ClN2O2/c1-3(6-8)4(2-5)7-9/h8-9H,2H2,1H3/b6-3+,7-4+ |
Clave InChI |
ZBMQRQACJNHGNB-XOKGJFMYSA-N |
SMILES isomérico |
C/C(=N\O)/C(=N/O)/CCl |
SMILES canónico |
CC(=NO)C(=NO)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-2-[[(2R,4S,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid](/img/structure/B12362824.png)

![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12362828.png)
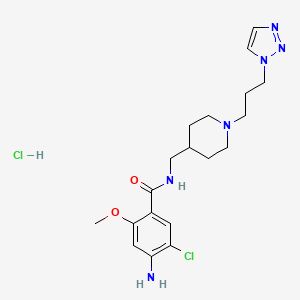
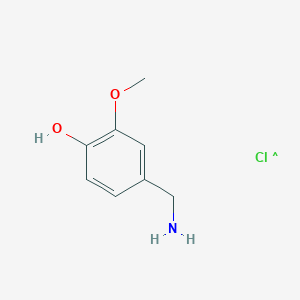

![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one](/img/structure/B12362863.png)
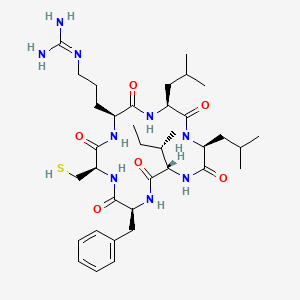
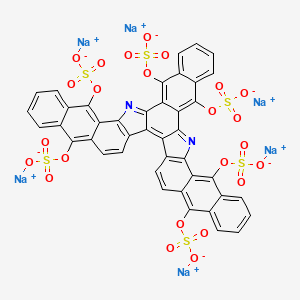
![5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12362870.png)
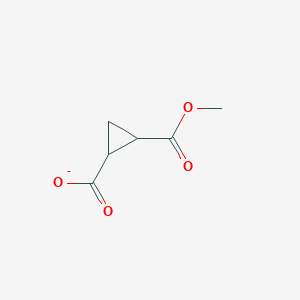
![2-[2-[[(2R,2'S,3aS,5'R,6S)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(7-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12362888.png)
